1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-

Description

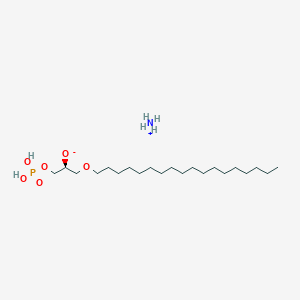

Chemical Structure & Properties The compound 1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- (CAS 52977-29-4) has the molecular formula C₂₁H₄₅O₆P and a molecular weight of 424.55 g/mol . Its structure consists of:

- A 1,2-propanediol backbone with stereochemical configuration (2R).

- An octadecyloxy (C₁₈H₃₇O) group at the 3-position, providing strong hydrophobic character.

- A dihydrogen phosphate group at the 1-position, neutralized by a monoammonium cation (NH₄⁺), enhancing water solubility .

Properties

IUPAC Name |

azanium;(2S)-1-octadecoxy-3-phosphonooxypropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h21H,2-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAHIAWCNQNZFB-BOXHHOBZSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)(O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H48NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(octadecyloxy)-1,2-propanediol

The initial step involves the selective etherification of 1,2-propanediol at the 3-position with an octadecyl group (C18 alkyl chain). This is typically achieved via nucleophilic substitution using octadecyl halides (e.g., octadecyl bromide or chloride) under basic conditions or via Williamson ether synthesis. The reaction conditions are optimized to favor mono-substitution and preserve the stereochemistry at the 2-position (2R configuration).

Phosphorylation to Form the Dihydrogen Phosphate Ester

The hydroxyl group at the 1-position of the propanediol is phosphorylated using reagents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The phosphorylation step converts the hydroxyl into a dihydrogen phosphate ester. Reaction parameters such as temperature, solvent choice (e.g., pyridine or DMF), and stoichiometry are controlled to maximize yield and minimize side reactions like over-phosphorylation or degradation.

Formation of Monoammonium Salt

The dihydrogen phosphate ester is then neutralized with ammonium hydroxide or ammonium salts to form the monoammonium salt. This step stabilizes the phosphate group, improves solubility, and facilitates handling. The salt formation is generally conducted in aqueous or mixed aqueous-organic media under mild conditions to preserve the integrity of the ester.

| Step | Key Parameters | Observations and Outcomes |

|---|---|---|

| Etherification | Base type, temperature, solvent | Optimal base: K2CO3; temperature: 60-80°C; solvent: DMF |

| Reaction time | 6-12 hours for complete conversion | |

| Phosphorylation | Phosphorylating agent, solvent | POCl3 in pyridine favored high selectivity |

| Temperature | 0-5°C initially, then room temperature to avoid decomposition | |

| Salt formation | Ammonium source, pH | NH4OH at pH ~7-8 ensures monoammonium salt formation |

| Purification | Chromatography or crystallization | Purification by recrystallization from ethanol-water mixtures |

Research indicates that controlling the stereochemistry during etherification is critical to maintain the (2R) configuration, which impacts the compound’s biological and physicochemical properties. Phosphorylation efficiency is enhanced by slow addition of phosphorylating agents and maintaining low temperatures to suppress side reactions.

Patents and industrial processes emphasize the use of glycerol or glycerol-containing streams (byproducts from biodiesel production) as starting materials for economically viable synthesis of propanediol derivatives. Hydrogenation of glycerol to 1,2-propanediol is a common industrial route, which can then be functionalized as described above.

Hydrogenation catalysts such as supported noble metals (e.g., Ru, Rh) are used under high pressure and moderate temperature to convert glycerol into 1,2-propanediol with high selectivity. Subsequent etherification and phosphorylation steps are adapted for scale-up with continuous flow reactors and controlled addition of reagents to maintain product quality.

| Preparation Stage | Reagents/Conditions | Purpose | Key Challenges |

|---|---|---|---|

| Hydrogenation of Glycerol | Glycerol, H2, Ru catalyst, 150-200°C | Produce 1,2-propanediol | Catalyst deactivation, selectivity |

| Etherification | Octadecyl halide, K2CO3, DMF, 70°C | Introduce octadecyloxy group | Mono-substitution control |

| Phosphorylation | POCl3, pyridine, 0-25°C | Form dihydrogen phosphate ester | Avoid over-phosphorylation |

| Salt Formation | NH4OH, aqueous medium, pH 7-8 | Form monoammonium salt | pH control, purity |

| Purification | Recrystallization, chromatography | Obtain pure product | Removal of side products |

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce simpler alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H48NO6P

- Molecular Weight : 441.6 g/mol

- CAS Number : 52977-29-4

The compound features a propanediol backbone with an octadecyloxy group and a phosphate moiety, contributing to its amphiphilic properties. This structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications.

Biomedical Sciences

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt is utilized in the synthesis of complex lipids for studying sphingolipid metabolism. This area of research is critical for understanding diseases such as Alzheimer's and Parkinson's.

-

Methods :

- Thin-layer chromatography

- Mass spectrometry

-

Case Study :

A study demonstrated that alterations in sphingolipid metabolism can disrupt cellular homeostasis, leading to neurodegenerative diseases. The compound's integration into lipid structures was analyzed to understand its effects on cell membrane properties.

Nanotechnology

In nanotechnology, this compound serves as a surfactant in the colloidal synthesis of nanoparticles. Its ability to influence the size and shape of nanocrystals is essential for developing novel materials with specific properties.

-

Methods :

- Colloidal synthesis techniques

-

Case Study :

Research indicated that using this compound as a surfactant improved the stability and dispersibility of nanoparticles in various solvents, enhancing their application in drug delivery systems.

Materials Science

The amphiphilic nature of the compound makes it valuable in formulating products that require both hydrophilic and hydrophobic interactions. It can modulate membrane properties and influence protein interactions.

-

Applications :

- Drug delivery systems

- Emulsifiers in cosmetic formulations

- Data Table: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Propanediol | C₃H₈O₂ | Simple diol without phosphate; used as a solvent |

| Octadecyl Phosphate | C₁₈H₃₉O₄P | Long-chain fatty acid derivative; primarily used as surfactant |

| Glycerol Phosphate | C₃H₉O₄P | Contains glycerol backbone; important in metabolism |

| Hexadecyl Phosphate | C₁₆H₃₃O₄P | Similar structure but shorter alkyl chain; used in similar applications |

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- involves its interaction with various molecular targets. The phosphate group can interact with enzymes and proteins, influencing biochemical pathways. The long octadecyloxy chain can integrate into lipid membranes, affecting their structure and function. These interactions can modulate cellular processes and have potential therapeutic applications.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Selected Compounds

Biological Activity

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, commonly referred to as 1-Octadecyl-2-hydroxy-sn-glycero-3-phosphate (LPA O-18:0), is a phospholipid analog with significant biological activity. This compound is particularly noted for its interactions with lysophosphatidic acid (LPA) receptors, which are involved in various cellular processes.

- Molecular Formula : C21H48NO6P

- Molecular Weight : 441.6 g/mol

- CAS Number : 52977-29-4

1-Octadecyl LPA acts primarily through G protein-coupled receptors (GPCRs), specifically the LPA receptors LPAR1 to LPAR5. These receptors mediate a range of biological responses including:

- Cell Proliferation : Promotes growth in various cell types.

- Smooth Muscle Contraction : Influences vascular tone and gastrointestinal motility.

- Platelet Aggregation : Plays a role in hemostasis.

- Neurite Retraction : Affects neuronal growth and differentiation.

Cell Proliferation

Research has demonstrated that 1-Octadecyl LPA stimulates cell proliferation in fibroblasts and other cell types. It activates signaling pathways such as the ERK/MAPK pathway, leading to enhanced cell division and survival.

| Cell Type | Response to 1-Octadecyl LPA |

|---|---|

| Fibroblasts | Increased proliferation |

| Smooth Muscle Cells | Contraction |

| Neuronal Cells | Neurite retraction |

Smooth Muscle Contraction

The compound has been shown to induce contraction in smooth muscle tissues through LPA receptor activation. This effect is significant in the context of cardiovascular and gastrointestinal physiology.

Platelet Aggregation

1-Octadecyl LPA enhances platelet aggregation, which is crucial for wound healing and preventing excessive bleeding. The mechanism involves the activation of specific signaling cascades that promote platelet activation.

Case Studies

A notable study published in the Journal of Biological Chemistry examined the metabolism of similar phospholipid compounds and their effects on cellular functions. The study highlighted how alterations in lipid composition can influence receptor signaling and subsequent biological outcomes .

Another investigation focused on the effects of lysophosphatidic acid analogs on cancer cell lines, revealing that these compounds can modulate tumor growth through their action on LPARs .

Safety and Toxicology

Safety data indicate that 1-Octadecyl LPA exhibits low toxicity when handled according to standard laboratory practices. It does not irritate skin or eyes and is not classified as a sensitizer . However, like all chemical substances, it should be used with caution in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

- Synthesis : Phosphorylation of 3-(octadecyloxy)-1,2-propanediol (batyl alcohol) using phosphorus oxychloride (POCl₃) or other phosphorylating agents under anhydrous conditions, followed by neutralization with ammonium hydroxide to form the monoammonium salt. Purification via recrystallization or column chromatography is critical to isolate the (2R)-stereoisomer .

- Characterization :

- NMR : ¹H/³¹P NMR to confirm phosphate ester formation and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : To resolve the absolute configuration at the 2R position .

Q. How does the compound’s solubility and stability vary across solvents and pH conditions?

- Solubility : Hydrophobic octadecyloxy chain limits aqueous solubility but enhances solubility in organic solvents (e.g., chloroform, ethanol). The monoammonium phosphate group improves water miscibility at neutral pH .

- Stability : Hydrolytically unstable under strongly acidic or alkaline conditions due to phosphate ester cleavage. Store in anhydrous, neutral buffers at 4°C to prevent degradation .

Q. What spectroscopic techniques are optimal for quantifying this compound in biological matrices?

- HPLC-ELSD/UV : For separation and quantification in lipid-rich samples.

- LC-MS/MS : Provides high sensitivity for trace analysis, leveraging phosphate-specific fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry (2R) influence its interactions with lipid bilayers or enzymes?

- Experimental Design : Compare (2R) and (2S) enantiomers in membrane permeability assays (e.g., PAMPA) or enzyme kinetics (e.g., phospholipase D). Use circular dichroism (CD) to monitor conformational differences in lipid phases .

- Key Findings : The 2R configuration may enhance binding affinity to chiral lipid receptors or alter phase transition behavior in model membranes .

Q. What strategies resolve contradictions in reported hydrolytic stability data?

- Methodology : Conduct controlled hydrolysis studies across pH (2–12) and temperatures (25–60°C), monitoring degradation via ³¹P NMR or ion chromatography. Identify impurities (e.g., free phosphate) that skew stability assessments .

- Critical Factors : Purity of starting material and residual water content significantly impact reproducibility .

Q. How can the compound’s self-assembly properties be exploited in drug delivery systems?

- Experimental Approach :

- Prepare liposomes or micelles and characterize size (DLS), morphology (TEM), and critical micellar concentration (CMC) using fluorescence probes.

- Evaluate drug encapsulation efficiency (e.g., hydrophobic therapeutics) and release kinetics under physiological conditions .

Q. What catalytic systems improve phosphorylation efficiency during synthesis?

- Optimization : Screen catalysts (e.g., imidazole, DMAP) and solvents (e.g., THF, DMF) to enhance regioselectivity for the 1-position. Monitor reaction progress via TLC or in-situ ³¹P NMR .

- Yield Enhancement : Use protecting groups (e.g., tert-butyldimethylsilyl) for the 2,3-diol to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.